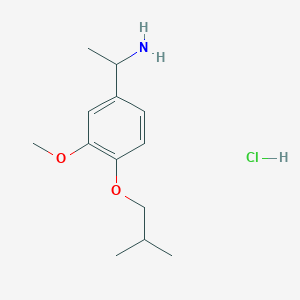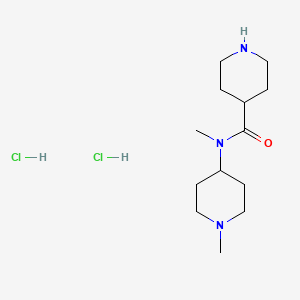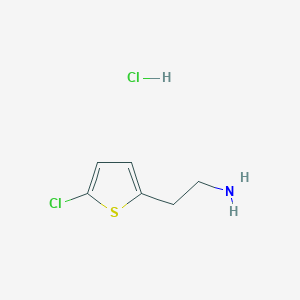
Bis(4-chlorophenyl)-1,2-oxazol-5-amine
Overview
Description
Bis(4-chlorophenyl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C15H10Cl2N2O and its molecular weight is 305.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Behavior in Chemistry : Bis(oxazoline) ligands, which are structurally similar to Bis(4-chlorophenyl)-1,2-oxazol-5-amine, have been studied for their coordination behavior with various metals. For example, the bis(oxazoline) ligand 2,2-bis[4(R)-phenyl-1,3-oxazolon-2-yl]propane shows unique coordination with the η6-benzenemthenium(II) moiety, leading to the formation of aquo and amine complexes. These complexes exhibit interesting features like dynamic NMR characteristics and the formation of second sphere complexes through hydrogen bonding (Kurosawa, Asano, & Miyaki, 1998).
Synthesis of Medicinal Intermediates : Although the specific compound is not directly referenced, related chemical structures have been used in the synthesis of medicinal intermediates. For instance, bis-(2-chloroethy1)amine, which shares a similar synthesis pathway, is used to produce important medicinal intermediates like 1-(3-chloropheny1)piperazine, demonstrating the relevance of these compounds in pharmaceutical synthesis (Xue Weiliang, 2008).
Corrosion Inhibition Studies : Derivatives of oxazoles, akin to this compound, have been explored for their corrosion inhibition properties. For example, 2-amino-4-(4-chlorophenyl)-thiazole and related compounds were studied for their effectiveness in inhibiting corrosion of iron, utilizing quantum chemical and molecular dynamics simulations (Kaya et al., 2016).
Antimicrobial Activities : Novel heterocyclic compounds containing oxazol fragments, which are structurally related to this compound, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against a variety of bacteria, indicating potential applications in antimicrobial drug development (Mehta, 2016).
Application in Organometallic Chemistry : Bis(amino-oxazolines), similar to the compound , have been synthesized using palladium-catalyzed Buchwald−Hartwig aryl amination. These compounds are of interest in organometallic chemistry for their potential as ligands in various metal complexes, influencing catalytic activities and selectivity (Doherty et al., 2006).
Anti-Lung Cancer Agents : Specific derivatives of 1,2,4-triazol-3-amine, structurally related to this compound, have been synthesized and evaluated as potential anti-lung cancer agents. These compounds, including 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine, have shown significant cytotoxic activities against various lung cancer cell lines, indicating their potential in cancer therapy (Sun et al., 2019).
Properties
IUPAC Name |
3,4-bis(4-chlorophenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-5-1-9(2-6-11)13-14(19-20-15(13)18)10-3-7-12(17)8-4-10/h1-8H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJUSOPVEJABLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(C=C3)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B1416856.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1416857.png)
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)
![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)

![N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1416861.png)




![N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B1416869.png)

![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)
![Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate](/img/structure/B1416874.png)
